2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
This compound is a tetrahydroacridine derivative featuring a tert-butyl group at position 2, a 3-chlorophenylmethylidene substituent at position 4, and a carboxylic acid moiety at position 7. Its IUPAC name is (4E)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid . The tetrahydroacridine core is synthesized via cyclization of anthranilic acid and cyclohexanone using POCl₃, followed by substitution and condensation reactions to introduce functional groups . This scaffold is of pharmacological interest due to structural similarities to tacrine, a known acetylcholinesterase (AChE) inhibitor .
Properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARGEGVLYRRED-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380436-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24ClNO2, with a molecular weight of approximately 405.92 g/mol. The structure features a tetrahydroacridine core with a tert-butyl group and a chlorophenyl substituent, which are crucial for its biological activity.
Pharmacological Effects
- Anticholinesterase Activity : Research has indicated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that certain derivatives can have IC50 values lower than that of donepezil, a commonly used AChE inhibitor .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has been observed to induce apoptosis in human breast cancer cells, suggesting potential as an anticancer agent. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in cellular models. This activity suggests potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases is primarily due to its structural features that allow effective binding to the active site of these enzymes.
- Induction of Apoptosis : Its cytotoxic effects are linked to the modulation of apoptotic pathways and mitochondrial dysfunction.
Case Studies
- Study on Neuroprotective Effects : A study published in Molecules explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced neuronal cell death and improved cell viability in models exposed to oxidative stress .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects against various cancer cell lines. The compound showed selective toxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .
Data Table
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and properties are influenced by substituents on the acridine core. Key analogs include:
Key Observations :
Q & A
Q. How to ensure compliance with international chemical regulations during interdisciplinary research?
- Methodological Answer : Review ECHA guidelines for hazard classification and disposal. Document all procedures in alignment with the Chemical Hygiene Plan, including waste segregation (e.g., halogenated vs. non-halogenated solvents). Regular audits and training on updates to regulations (e.g., REACH) are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
